molecular formula C9H14N2O2 B1654160 ethyl 2-methyl-2-(1H-imidazol-4-yl)propanoate CAS No. 21149-99-5

ethyl 2-methyl-2-(1H-imidazol-4-yl)propanoate

Cat. No.: B1654160
CAS No.: 21149-99-5
M. Wt: 182.22
InChI Key: HVFILKSYPCMSEL-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-2-(1H-imidazol-4-yl)propanoate is a chemical compound with the molecular formula C9H14N2O2 . It is also known by other names such as 2-Ethyl-4-methylimidazole and 4-Methyl-2-ethylimidazole .


Molecular Structure Analysis

The molecular structure of this compound consists of a five-membered imidazole ring attached to a propanoate group . The imidazole ring contains two nitrogen atoms, one of which bears a hydrogen atom .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 110.1570 . The compound is highly soluble in water and other polar solvents . The melting point of the hydrochloride form of the compound is 125-126°C .

Scientific Research Applications

Synthesis and Characterization

  • Novel Derivatives Synthesis : Ethyl 2-methyl-2-(1H-imidazol-4-yl)propanoate has been utilized in the synthesis of novel derivatives, such as 2-{2-[1-(3-substituted-phenyl)-1H-1,2,3-triazol-4-yl-]ethyl)-1H-benzo[d]-imidazole derivatives. These compounds have been characterized using various spectroscopic techniques (Jadhav et al., 2008).

Chemical Reactions and Interactions

  • Interactions with Ethoxymethylene-Containing Compounds : Studies have explored the interaction of 1, 2-diaminoimidazole, which relates to this compound, with ethoxymethylene-containing derivatives, leading to various reaction products (Dmitry et al., 2015).

Polymer Synthesis and Modification

  • Polymer Synthesis : Research includes the synthesis of polymers like poly(ethyl 2-(imidazol-1-yl)acrylate) (PEImA) using free radical polymerization. These polymers can be modified into various forms, exhibiting different structural and solubility properties (Rössel et al., 2017).

Metal Complex Formation

  • Formation of Metal Complexes : Ethylation of imidazole-4-acetate methyl ester, which is closely related to this compound, has been used to form metal complexes such as bis(2-(1-ethyl-1H-imidazol-4-yl)acetate) copper(II). These complexes have been studied for their structural and electronic properties (Banerjee et al., 2013).

Applications in Cancer Research

  • Anti-Gastric Cancer Activity : A compound derived from a material similar to this compound, namely ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate, has been synthesized and evaluated for its anti-cancer activity against human gastric cancer cell lines (Liu et al., 2019).

Mechanism of Action

Target of Action

Ethyl 2-methyl-2-(1H-imidazol-4-yl)propanoate is a compound that contains an imidazole ring . Imidazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . .

Mode of Action

Imidazole derivatives are known to interact with various biological targets due to their versatile chemical structure . The presence of a positive charge on either of the two nitrogen atoms in the imidazole ring allows it to form two equivalent tautomeric forms, which may contribute to its broad range of biological activities .

Biochemical Pathways

Imidazole derivatives are known to interact with various biochemical pathways due to their broad range of biological activities . For example, some imidazole derivatives have been found to exhibit antioxidant potential, suggesting that they may interact with pathways involved in oxidative stress .

Pharmacokinetics

Imidazole derivatives are generally highly soluble in water and other polar solvents, which may influence their bioavailability .

Result of Action

Imidazole derivatives are known to exhibit a broad range of biological activities, suggesting that they may have diverse effects at the molecular and cellular level .

Action Environment

The chemical properties of imidazole derivatives, such as their solubility in water and other polar solvents, may influence their behavior in different environments .

Properties

IUPAC Name

ethyl 2-(1H-imidazol-5-yl)-2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c1-4-13-8(12)9(2,3)7-5-10-6-11-7/h5-6H,4H2,1-3H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVFILKSYPCMSEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C)C1=CN=CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901272324
Record name Ethyl α,α-dimethyl-1H-imidazole-5-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901272324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21149-99-5
Record name Ethyl α,α-dimethyl-1H-imidazole-5-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21149-99-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl α,α-dimethyl-1H-imidazole-5-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901272324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 2-(1H-imidazol-4-yl)-2-methylpropanoate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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